molecular formula C18H22N2 B14758503 Dasycarpidan, 1-methylene- CAS No. 517-81-7

Dasycarpidan, 1-methylene-

Cat. No.: B14758503
CAS No.: 517-81-7
M. Wt: 266.4 g/mol
InChI Key: MFFIRXGJJPPAMA-QLYHWAPBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dasycarpidan, 1-methylene- involves several steps, starting from readily available precursors. One common method includes the use of diazomethane (CH2N2) to generate methylene intermediates, which then react with suitable substrates to form the desired compound . The reaction conditions typically involve the use of light, heat, or copper to facilitate the loss of nitrogen gas and the formation of the methylene group .

Industrial Production Methods

Industrial production of Dasycarpidan, 1-methylene- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) can help in monitoring the reaction progress and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dasycarpidan, 1-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Dasycarpidan, 1-methylene- include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of Dasycarpidan, 1-methylene- include dasycarpidone, dasycarpidol, and nordasycarpidone.

Mechanism of Action

The mechanism of action of Dasycarpidan, 1-methylene- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to certain proteins, inhibiting their function and leading to the desired biological effects . The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

CAS No.

517-81-7

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

(1R,12R)-16-ethyl-15-methyl-11-methylidene-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene

InChI

InChI=1S/C18H22N2/c1-4-12-13-9-10-20(3)18(12)16-14-7-5-6-8-15(14)19-17(16)11(13)2/h5-8,12-13,18-19H,2,4,9-10H2,1,3H3/t12?,13-,18+/m0/s1

InChI Key

MFFIRXGJJPPAMA-QLYHWAPBSA-N

Isomeric SMILES

CCC1[C@H]2CCN([C@H]1C3=C(C2=C)NC4=CC=CC=C43)C

Canonical SMILES

CCC1C2CCN(C1C3=C(C2=C)NC4=CC=CC=C43)C

Origin of Product

United States

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